(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Overview
Description
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lignin Model Compounds Acidolysis
Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, particularly focusing on a C6-C2-type model compound closely related to (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This study highlights the unique mechanisms of acidolysis in the presence of a γ-hydroxymethyl group and the significant role of the hydride transfer mechanism in benzyl-cation-type intermediates derived from such compounds. The research provides insights into the chemical processes involved in lignin breakdown and potential applications in bio-refining and material science Yokoyama, T. (2015). Journal of Wood Chemistry and Technology.
Downstream Processing of Biologically Produced Diols
Xiu and Zeng (2008) review the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which share similarities in production and separation processes with compounds like this compound. This research underscores the importance of efficient separation technologies in bioprocessing and the potential of such compounds in industrial applications, including the production of polymers and solvents Xiu, Z.-L., & Zeng, A. (2008). Applied Microbiology and Biotechnology.
Fatty Acid Esters and Environmental Concerns
Gao et al. (2019) explore the environmental and toxicological concerns related to fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which are chemically related to this compound. The study emphasizes the occurrence of such esters in various food categories and their potential human health risks, shedding light on the environmental impact of similar compounds Gao, B., Li, Y., Huang, G., & Yu, L. (2019). Annual Review of Food Science and Technology.
Lawesson's Reagent in Macrocyclic Natural Products Synthesis
Larik et al. (2017) discuss the use of Lawesson's reagent in the synthesis of macrocyclic natural products, highlighting its applications in thionation and cyclization processes. This research provides insights into the synthetic utility of compounds similar to this compound in the context of organic synthesis and natural product chemistry Larik, F. A., Saeed, A., Muqadar, U., El‐Seedi, H., Faisal, M., Channar, P., & Mehfooz, H. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements.
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPCNOZMDWGDA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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